Lanostane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lanostane can be synthesized through the cyclization of squalene-2,3-epoxide . This process involves multiple cyclizations to form a chair-boat-chair-boat conformation in the carbonium ion intermediate, which then undergoes proton elimination to form protosterol . Subsequent backbone rearrangements lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as fungi of the genus Ganoderma . These fungi are known to produce this compound-type triterpenoids, which can be isolated and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Lanostane undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as lanosterol, which is formed by the hydroxylation of this compound .

Aplicaciones Científicas De Investigación

Lanostane and its derivatives have a wide range of scientific research applications:

Chemistry: this compound serves as a precursor in the synthesis of various steroids and triterpenoids . Its unique structure makes it a valuable compound for studying the biosynthesis of complex molecules.

Biology: In biological research, this compound derivatives are used to study cell signaling pathways and membrane biology . Lanosterol, a derivative of this compound, plays a crucial role in the formation of cell membranes .

Medicine: this compound derivatives have shown potential in medicinal applications, particularly in the treatment of cancer and viral infections . For example, this compound triterpenes have been found to inhibit human immunodeficiency virus-1 protease, showing potential anti-HIV activity .

Industry: In the industrial sector, this compound derivatives are used in the production of pharmaceuticals and cosmetics . Their anti-inflammatory and antioxidant properties make them valuable ingredients in skincare products .

Mecanismo De Acción

Lanostane exerts its effects through various molecular targets and pathways:

Molecular Targets: this compound derivatives target enzymes and receptors involved in cell signaling and metabolism . For example, this compound triterpenoids can inhibit cyclin D1, leading to cell cycle arrest .

Pathways Involved: this compound triterpenoids modulate pathways related to apoptosis, inflammation, and oxidative stress . They can activate caspases and increase the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial and death receptor pathways .

Comparación Con Compuestos Similares

Dammarane: Found in ginseng, known for its adaptogenic properties.

Tirucallane: Found in neem, known for its anti-inflammatory and antimicrobial properties.

Euphanes: Found in various plants, known for their diverse biological activities.

Cucurbitanes: Found in cucurbits, known for their anti-cancer properties.

Lanostane stands out due to its significant role in steroid biosynthesis and its diverse pharmacological activities .

Actividad Biológica

Lanostane is a triterpenoid compound characterized by a unique this compound skeleton, commonly found in various fungi and plants. Research has demonstrated that this compound and its derivatives exhibit significant biological activities, including antitumor, immunomodulatory, and neuroprotective effects. This article reviews the current understanding of the biological activity of this compound, supported by data tables and findings from various studies.

Chemical Structure and Classification

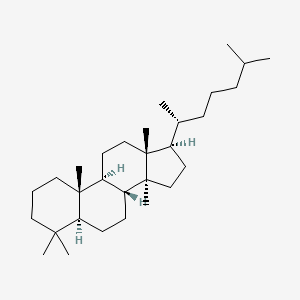

This compound belongs to the class of triterpenoids, which are known for their complex structures and diverse biological functions. The basic structure of this compound consists of a tetracyclic triterpene framework, which can be modified to yield numerous derivatives with varying biological properties.

Cytotoxic Activity

Numerous studies have reported the cytotoxic effects of this compound-type triterpenoids against various cancer cell lines. For example, a study isolated twelve new this compound triterpenoids from Stereum sp., revealing that compound 5 exhibited potent cytotoxicity against HL-60 and SMMC-7721 cell lines with IC50 values of 4.7 μM and 7.6 μM, respectively . Additionally, research on Ganoderma lucidum identified 35 this compound-type triterpenoids, some of which showed significant cytotoxic effects against breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | HL-60 | 4.7 |

| Compound 5 | SMMC-7721 | 7.6 |

| Ganoderol A | MDA-MB-231 | Not specified |

| Ganoderol B | HepG2 | Not specified |

Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of this compound triterpenoids. A study on Poria cocos extracts demonstrated that these compounds enhance non-specific immunity without exhibiting immunotoxicity. In a preliminary animal study using BALB/c mice, compounds from Poria cocos significantly increased IFN-γ secretion by splenic T cells when administered at various dosages .

Table 2: Effects of this compound Compounds on IFN-γ Secretion

| Compound | Dosage (mg/kg/day) | IFN-γ Secretion Increase |

|---|---|---|

| Tumulosic Acid | 2.5 | Significant |

| Polyporenic Acid C | 5 | Significant |

| 3-Epi-dehydrotumulosic Acid | 20 | Significant |

Neuroprotective Properties

The neuroprotective effects of this compound derivatives have been examined in several studies. For instance, triterpenoids isolated from Laetiporus sulphureus were shown to upregulate nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) expression in astrocytoma cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Table 3: Neurotrophic Effects of this compound Triterpenoids

| Compound | NGF Expression Increase | BDNF Expression Increase |

|---|---|---|

| Fomefficinic Acid D | 4-fold | Not specified |

| 15α-Dehydroxytrametenolic Acid | 3-fold | Not specified |

Case Studies

Several case studies have further elucidated the biological activities of this compound compounds:

- Cytotoxicity Study on Neuro-2a Cells : A study evaluated five this compound metabolites from Penares sp., finding that only one compound exhibited toxicity with an IC50 value of 85.7 μM . This highlights the selective cytotoxicity of certain this compound derivatives.

- Anti-inflammatory Effects : The protective effects of inotodiol, a this compound derivative from Chaga mushroom, were investigated for its ability to modulate pro-inflammatory cytokine expression in HaCaT cells treated with TNF-α . Results indicated significant reductions in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54/c1-21(2)11-9-12-22(3)23-15-19-30(8)25-13-14-26-27(4,5)17-10-18-28(26,6)24(25)16-20-29(23,30)7/h21-26H,9-20H2,1-8H3/t22-,23-,24+,25-,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIOPEXWVBIZAV-ZKYCIREVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-20-4 | |

| Record name | Lanostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,14-Trimethylcholestane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.